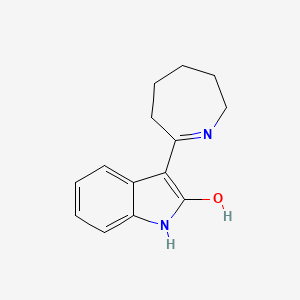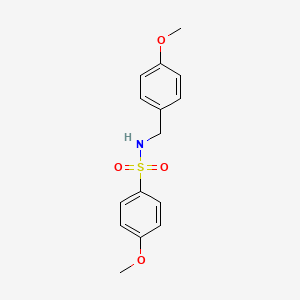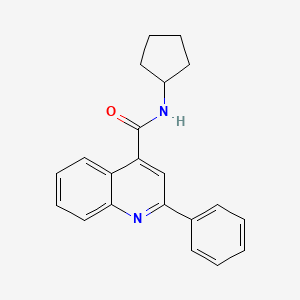
3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as azepanone indole and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in cells. Further research is needed to fully elucidate the mechanism of action of azepanone indole.
Biochemical and Physiological Effects
3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. This compound has been shown to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Azepanone indole has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-microbial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
One advantage of using 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its versatility. This compound has been found to have various biological activities, making it useful for studying different biological processes. Additionally, azepanone indole is relatively easy to synthesize and purify, making it accessible for researchers.
One limitation of using 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects on certain cell lines at high concentrations. Additionally, the mechanism of action of azepanone indole is not fully understood, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one. One direction is to further elucidate the mechanism of action of this compound. Understanding how azepanone indole interacts with cells and biological systems can help to identify potential therapeutic targets.
Another direction is to explore the potential of 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one as a fluorescent probe for the detection of metal ions in biological systems. This application has the potential to provide new insights into the role of metal ions in biological processes.
Finally, further research is needed to evaluate the safety and efficacy of azepanone indole in vivo. Understanding the pharmacokinetics and pharmacodynamics of this compound can help to identify potential therapeutic applications and limitations.
合成方法
The synthesis of 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one involves the reaction of 2-aminobenzaldehyde and cyclohexanone in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. This synthesis method has been optimized to produce high yields of pure azepanone indole.
科学研究应用
3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research. This compound has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Azepanone indole has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
3-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-13(12-8-2-1-5-9-15-12)10-6-3-4-7-11(10)16-14/h3-4,6-7,16-17H,1-2,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIAMDMLNUMNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)C2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5689098.png)
![1-(cyclobutylcarbonyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5689103.png)


![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[2-(2-oxopiperidin-1-yl)ethyl]acetamide](/img/structure/B5689132.png)
![(1S*,5R*)-3-isonicotinoyl-6-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5689142.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5689160.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5689162.png)
![3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5689170.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5689171.png)
![3-methyl-1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5689176.png)

![4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B5689194.png)